molecular formula C11H9BrN2OS B2908846 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole CAS No. 19749-86-1

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole

Cat. No.: B2908846
CAS No.: 19749-86-1
M. Wt: 297.17
InChI Key: LHHABMIHGGMUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole ( 19749-86-1) is a high-purity synthetic building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a bromoacetyl group attached to the amino function of a 4-phenyl-1,3-thiazole core, a privileged structure in drug discovery. The bromoacetyl moiety makes this molecule an excellent electrophilic coupling reagent, readily participating in nucleophilic substitution reactions to form more complex molecular architectures. Its primary research value lies in its role as a key intermediate for the synthesis of novel heterocyclic compounds, such as thiazole and thiazolidinone derivatives, which are scaffolds of high interest in the search for new pharmacological agents . The 4-phenyl-1,3-thiazole structure is a well-known component in various bioactive molecules, and its crystal structure, where the thiazole and phenyl rings can be nearly co-planar, influences its interaction with biological targets . Researchers utilize this compound to create potential candidates with a range of biological activities, building upon the established significance of thiazole derivatives in scientific literature . This product is supplied For Research Use Only. It is strictly for industrial and scientific research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHABMIHGGMUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole typically involves the reaction of 2-bromoacetyl bromide with 4-phenylthiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Insights :

  • Bromoacetyl’s electrophilic bromine may enhance DNA alkylation, a mechanism absent in acetamido/propanamido analogs.
  • Fluorophenyl groups (e.g., Compound 28) improve pharmacokinetics via increased lipophilicity and metabolic stability .

Antifungal Activity

Compound Substituents MIC (C. albicans) Reference
This compound Bromoacetyl at C2 Not reported -
7a 2-Hydrazinyl-4-phenylthiazole 7.81 µg/mL
7e 2-Hydrazinyl-4-(4-nitrophenyl)thiazole 3.9 µg/mL (vs. fluconazole: 15.62 µg/mL)
50n Cyclohexene-CH₂COOEt at C4 MIC: 0.015 µg/mL (Candida spp.)

Mechanistic Comparison :

  • Hydrazinyl groups (7a, 7e) enhance binding to fungal lanosterol demethylase via hydrogen bonding .

Antimicrobial and Antitubercular Activity

Compound Substituents Activity Profile Reference
TZP4 4-Phenylthiazole-pyrazolone hybrid MIC (M. tuberculosis): 1.6 µg/mL; reduced cytotoxicity vs. earlier analogs.
Schiff base derivatives 4-Phenylthiazole with nitrobenzothiazole Higher Gram-negative activity but elevated cytotoxicity.

Key Trends :

  • Hybrid structures (e.g., TZP4) balance potency and safety, whereas nitro groups improve antitubercular activity but compromise selectivity .
  • Bromoacetyl’s electrophilicity may limit therapeutic windows compared to safer substituents like methoxy .

Data Tables and Research Findings

Table 1: Substituent Impact on Bioactivity

Position Substituent Bioactivity Enhancement Drawbacks
C2 Bromoacetyl Alkylation, antitumor potential Potential cytotoxicity
C2 Acetamido/Propanamido Improved solubility, antitumor Lower electrophilicity
C4 Fluorophenyl Metabolic stability Limited antifungal scope
C4 Nitrophenyl Antifungal potency Oxidative stress risks

Table 2: Molecular Docking Scores (Lanosterol Demethylase)

Compound Docking Score (kcal/mol) Reference
Fluconazole -7.2
7e -9.1
50n -10.3

Biological Activity

2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of bromoacetyl derivatives with phenylthiazoles. The resulting compound features a bromoacetyl group attached to an amino thiazole structure, which is crucial for its biological activity.

Antimicrobial Activity

Thiazole derivatives have shown considerable antimicrobial properties. For instance, studies have demonstrated that compounds containing thiazole moieties exhibit activity against various bacterial strains. In particular, this compound has been reported to possess significant antibacterial effects comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
4-(4-Chlorobenzyl)thiazoleEscherichia coli15 µg/mL
5-(Naphthalen-2-yl)thiazolePseudomonas aeruginosa10 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely investigated. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potent activity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of conventional chemotherapeutics such as doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug
MCF-75.0Doxorubicin (10 µM)
A4317.5Cisplatin (15 µM)
HT296.0Paclitaxel (8 µM)

The mechanisms underlying the biological activities of thiazoles often involve the inhibition of key enzymes or pathways within target cells. For instance, studies suggest that the anticancer effects may be attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation by interfering with DNA synthesis . Additionally, antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study involving a series of thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting a potential therapeutic application in treating resistant infections .
  • Anticancer Trials : Clinical trials assessing the efficacy of thiazole-based compounds in combination therapies for various cancers have shown promising results, particularly in enhancing the effectiveness of existing chemotherapy agents .

Q & A

Q. How is 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole synthesized, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves coupling a bromoacetyl group to the amino-substituted thiazole core. For example, analogous thiazole derivatives are synthesized via nucleophilic substitution or condensation reactions. Key conditions include:

  • Catalysts : Copper bromide (CuBr) and n-butyl nitrite are often used to introduce bromine at specific positions (e.g., 2-bromo substitution in thiazoles) .
  • Solvents : Acetonitrile or ethyl acetate are common solvents for thiazole functionalization .
  • Temperature : Reactions are typically heated to 333 K to ensure completion within 15–30 minutes .
    Post-synthesis, purification via silica gel chromatography (heptane/ethyl acetate) and crystallization (hexane or heptane) is critical for isolating high-purity products .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • IR Spectroscopy : Validates functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the bromoacetyl moiety) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.40–8.16 ppm for phenyl-thiazole systems) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C: 45.02% vs. 45.09% in analogous bromothiazoles) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking distances of 3.815 Å) .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays to test inhibition of target enzymes (e.g., kinases or proteases) .
  • Docking Studies : Computational tools like AutoDock predict binding modes to active sites (e.g., thiazole rings interacting with hydrophobic pockets) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for structure-activity relationship (SAR) analysis) .

Advanced Research Questions

Q. How does the bromoacetyl group influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Electrophilic Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., coupling with amines or thiols in drug conjugate synthesis) .
  • Target Binding : In docking studies, the bromoacetyl group may form covalent bonds with cysteine residues in enzymes (e.g., irreversible kinase inhibitors) .
  • Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC to assess hydrolytic stability .

Q. What strategies address conflicting data between computational predictions and experimental results in SAR studies?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .
  • Crystallographic Validation : Resolve X-ray structures of ligand-protein complexes to verify binding poses (e.g., RMSD < 1.5 Å for reliable predictions) .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity discrepancies .

Q. How can crystallographic data resolve synthetic challenges, such as regiochemical ambiguity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Assigns bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., 7.45° twist between thiazole and phenyl rings) to confirm regiochemistry .
  • Intermolecular Interactions : Identify π-π stacking or halogen bonding (e.g., S···Br contacts at 3.54 Å) that stabilize specific tautomers or conformers .

Q. What synthetic modifications improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design : Replace the bromoacetyl group with a labile ester or amide to enhance solubility .
  • Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH or -COOH) via Suzuki-Miyaura coupling to balance logP values .
  • Metabolic Stability : Use deuterated analogs or fluorinated phenyl rings to slow CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between elemental analysis and spectroscopic data?

Methodological Answer:

  • Purity Verification : Repeat column chromatography and recrystallization to remove impurities (e.g., residual solvents affecting C/H ratios) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 252.27) to rule out isotopic interference .
  • Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., inorganic salts) contributing to elemental mismatches .

Experimental Design

Q. What controls are essential in assessing the compound’s stability under varying pH conditions?

Methodological Answer:

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate physiological and extreme conditions .
  • Degradation Markers : Monitor bromine release via ion chromatography or disappearance of parent compound via LC-MS .
  • Light/Heat Controls : Perform parallel experiments in dark conditions and at 4°C to isolate pH-specific degradation pathways .

Comparative Analysis with Analogues

Q. How does substituting the phenyl group (e.g., 4-fluorophenyl vs. 4-bromophenyl) alter bioactivity?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability, while bromine increases lipophilicity (logP +0.5) .
  • Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., 4-bromo derivatives show 10x higher potency due to enhanced hydrophobic interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.